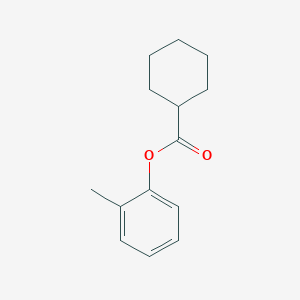

o-Tolyl cyclohexanecarboxylate

Description

Historical Trajectories in Ester Synthesis and Application within Organic Chemistry

The synthesis of esters, a cornerstone of organic chemistry, has a rich history marked by significant advancements. The first synthesis of an ester was reported in the early 19th century by French chemist Étienne Ossian Henry. numberanalytics.com However, the most foundational method, known as Fischer-Speier esterification, was described in 1895 by Emil Fischer and Arthur Speier. wikipedia.orgmdpi.com Their work detailed the reaction of a carboxylic acid and an alcohol under acidic catalysis, a process that is still widely taught and utilized today. wikipedia.orgmdpi.com This reaction is a reversible equilibrium, and its efficiency depends on factors like the structure of the alcohol and acid, as first systematically studied by Russian chemist Nikolaj Mensutkin between 1879 and 1883. encyclopedia.com

Throughout the 20th century, ester synthesis evolved significantly. The development of methods using more reactive acid derivatives like acid chlorides and anhydrides provided alternative routes. encyclopedia.com The first continuous process for ester manufacturing was patented in 1921, highlighting the growing industrial importance of these compounds as solvents, fragrances, and flavorings. numberanalytics.comencyclopedia.comacs.org During World War II, solid acid catalysts such as ion-exchange resins were developed in Germany, offering advantages for producing acid-sensitive esters by simplifying catalyst removal. encyclopedia.com Contemporary research continues to refine ester synthesis, focusing on developing highly efficient and environmentally benign methods, including multi-component reactions, enzymatic processes, and advanced catalytic systems. benthamdirect.comresearchgate.net

Table 1: Overview of Key Ester Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Description |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), typically reflux | A classic, reversible condensation reaction that forms an ester and water. wikipedia.org |

| From Acid Chlorides | Acid Chloride + Alcohol | Often no catalyst needed, or a weak base (e.g., pyridine) | A highly efficient and generally irreversible reaction. encyclopedia.com |

| From Acid Anhydrides | Acid Anhydride (B1165640) + Alcohol | Can be acid or base catalyzed | Forms an ester and a carboxylic acid as a byproduct. encyclopedia.com |

| Transesterification | Ester + Alcohol | Acid or base catalyst | An equilibrium process where the alkoxy group of an ester is exchanged with that of another alcohol. |

| Oxidative Esterification | Aldehyde + Alcohol | Oxidant and often a catalyst | A modern approach that directly converts aldehydes to esters. ijeais.org |

The Significance of Cyclohexanecarboxylate (B1212342) Scaffolds as Synthetic Building Blocks

The cyclohexanecarboxylate moiety is a valuable structural motif, or scaffold, in modern organic and medicinal chemistry. ontosight.ai Cycloalkyl rings are fundamental building blocks that allow chemists to explore molecular properties such as lipophilicity and conformational constraints, which can influence a molecule's biological activity and metabolic stability.

In medicinal chemistry, the cyclohexanecarboxylate scaffold is integral to the design of new therapeutic agents. For instance, derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. ontosight.ai A notable example is the development of 1,4-cyclohexanecarboxylates as potent and selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme, a target for treating asthma. acs.org More recently, a new class of potential antibiotics, named Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), has been synthesized. scirp.orgscirp.org These compounds are being studied for their ability to act against bacteria, demonstrating the continued relevance of this scaffold in the search for novel medicines. scirp.orgscirp.org Beyond pharmaceuticals, cyclohexanecarboxylate ligands are also used to construct coordination polymers, which are materials with potential applications in molecular adsorption, sensing, and catalysis. researchgate.net

Contextualizing o-Tolyl cyclohexanecarboxylate within Contemporary Ester Chemistry Research

This compound exists at the intersection of classical ester chemistry and modern molecular design. While the synthesis of this specific ester can be achieved through well-established methods like Fischer-Speier esterification or by reacting cyclohexanecarbonyl chloride with o-cresol (B1677501), its significance is best understood in the context of current research trends.

Contemporary research in ester synthesis is driven by the need for greater efficiency, selectivity, and sustainability. benthamdirect.comconsensus.app This has led to the exploration of advanced methods such as oxidative esterification of aldehydes, palladium-catalyzed reactions, and multi-component reactions that can construct complex molecules in a single step. benthamdirect.comijeais.orgresearchgate.net

The interest in aryl cyclohexanecarboxylates, including the o-tolyl variant, is largely tied to their application as scaffolds for new functional molecules. The development of TACCs as potential antibiotics is a prime example. scirp.orgscirp.org In this research, scientists systematically modify the substituents on both the cyclohexane (B81311) and the aryl rings to study structure-activity relationships (SAR) and optimize antibacterial potency. scirp.org Although this compound itself may not be the final drug candidate, it serves as a fundamental representative of this chemical class, providing a reference point for understanding how structural changes—such as the position of the methyl group on the aryl ring—affect the molecule's properties and potential biological activity.

Chemical Compound Data

The following table summarizes the key identifiers and properties for this compound.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2-methylphenyl) cyclohexanecarboxylate | PubChem nih.gov |

| Molecular Formula | C₁₄H₁₈O₂ | PubChem nih.gov |

| Molecular Weight | 218.29 g/mol | PubChem nih.gov |

| CAS Number | 18731-58-3 | PubChem nih.gov |

| InChI | InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 | PubChem nih.gov |

| InChIKey | UTBUSXPYYDGYGA-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CC1=CC=CC=C1OC(=O)C2CCCCC2 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18731-58-3 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(2-methylphenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |

InChI Key |

UTBUSXPYYDGYGA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2CCCCC2 |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2CCCCC2 |

Other CAS No. |

18731-58-3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of O Tolyl Cyclohexanecarboxylate

Hydrolysis Mechanisms of Aryl Cyclohexanecarboxylates: A Kinetic and Mechanistic Perspective.organic-chemistry.org

Ester hydrolysis is a fundamental reaction involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol or phenol (B47542). researchgate.net For aryl cyclohexanecarboxylates, this reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway. researchgate.netacs.org The estimated hydrolysis half-life for o-tolyl cyclohexanecarboxylate (B1212342) at a neutral pH of 7 and 25°C is approximately 120 hours.

Acid-catalyzed hydrolysis of esters like o-tolyl cyclohexanecarboxylate is a reversible process that proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). sit.edu.cnwikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. rsc.orgresearchgate.net This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. acs.orgresearchgate.net Subsequent proton transfer and elimination of the leaving group, o-cresol (B1677501), regenerates the catalyst and produces cyclohexanecarboxylic acid. acs.org

The transition state of this reaction has been a subject of detailed analysis. umich.edu Studies on various esters show that the acidity of the transition-state complex is influenced by electron-withdrawing groups in either the acyl or the aryl moiety. researchgate.net A higher acidity in the transition state suggests a significant degree of charge localization and oxonium ion character. sit.edu.cn The analysis of kinetic data for a series of esters allows for the calculation of the virtual pKa of the transition state complex, pKa(TS), which provides insight into its structure and stability. researchgate.net For instance, the pKa(TS) for phenyl acetate (B1210297) is 3.0, indicating the electronic effect of the aryl group on the transition state's stability. researchgate.net

| Ester Compound | pKa(TS) at 25 °C | Reference |

|---|---|---|

| Ethyl acetate | 5.7 | researchgate.net |

| Phenyl acetate | 3.0 | researchgate.net |

| p-Chlorophenyl acetate | 2.9 | researchgate.net |

| m-Nitrophenyl acetate | 2.1 | researchgate.net |

| Vinyl acetate | 3.1 | researchgate.net |

This table presents the virtual acidities of the transition state (TS) complexes for the acid-catalyzed hydrolysis of several esters, illustrating the effect of structure on transition state stability. researchgate.net

Base-promoted hydrolysis, or saponification, is an irreversible reaction that also proceeds through a nucleophilic acyl substitution mechanism. acs.orguzh.ch The reaction is initiated by the attack of a hydroxide (B78521) ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. researchgate.netuzh.ch This leads to the formation of a tetrahedral intermediate. uzh.ch Unlike the acid-catalyzed pathway, this process is irreversible because the alkoxide (or in this case, the phenoxide) leaving group is eliminated to form a carboxylic acid, which is immediately deprotonated by the strong base present in the medium to form a carboxylate salt. researchgate.nethud.ac.uk This final acid-base step drives the reaction to completion. researchgate.netuzh.ch Isotope-labeling studies have confirmed that this reaction involves the cleavage of the acyl-oxygen (C-OAr) bond. acs.org

Transamidation and Ammonolysis Reactions of this compound.psu.edu

Esters can react with ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis or transamidation) to form amides. These reactions are typically slower than hydrolysis and often require catalysts or more forcing conditions. The mechanism is analogous to hydrolysis, involving nucleophilic acyl substitution where the nitrogen nucleophile attacks the carbonyl carbon. hud.ac.uk

Ammonolysis of aryl esters in liquid ammonia has been shown to produce the corresponding amide and phenol. escholarship.org The reaction rate is highly dependent on the acidity of the leaving group phenol, with more acidic phenols being better leaving groups. hud.ac.uk The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step can change depending on the reaction conditions and substrate. hud.ac.uk

Transamidation, or more accurately aminolysis, of aryl esters with amines also follows a stepwise mechanism through a tetrahedral intermediate. umich.edukaust.edu.sa The reactivity is influenced by the basicity of the amine and the stability of the phenoxide leaving group. umich.edu While less common for esters than for amides, catalytic methods have been developed to facilitate this transformation. For example, nickel-catalyzed systems can effectively convert aryl esters to anilides by reacting them with anilines, demonstrating an advanced method for forming amide bonds from esters. acs.org

Reduction Chemistry: Selective Transformation of the Ester Moiety.rsc.org

The ester group in this compound can be reduced to yield either alcohols or aldehydes, depending on the reducing agent and reaction conditions. researchgate.net This transformation is a cornerstone of organic synthesis.

The chemo-selective reduction of the ester moiety is a valuable synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the exhaustive reduction of esters to primary alcohols. researchgate.netscholaris.ca In the case of this compound, this reaction would yield cyclohexylmethanol and o-cresol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the o-cresolate leaving group to form an aldehyde intermediate. researchgate.net This aldehyde is then rapidly reduced further to the primary alcohol. researchgate.net

For the selective reduction of an ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required, along with carefully controlled, low-temperature conditions. researchgate.net Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. researchgate.net At low temperatures (e.g., -78 °C), DIBAL-H reacts with the ester to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to release the aldehyde, preventing over-reduction to the alcohol. researchgate.net

| Reducing Agent | Typical Conditions | Product from Ester | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, then H₂O workup | Primary Alcohol | researchgate.netscholaris.ca |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) or Hexane, Low Temp. (-78 °C), then H₂O workup | Aldehyde | researchgate.net |

| Sodium Borohydride (NaBH₄) | Refluxing THF/Methanol | Primary Alcohol (for aromatic esters) | kaust.edu.sa |

| Borane (BH₃•THF) | THF | Primary Alcohol | scholaris.ca |

This table summarizes common reagents for the chemo-selective reduction of esters and their corresponding products.

Electrophilic and Nucleophilic Aromatic Substitution on the Tolyl Moiety.rsc.org

The aromatic tolyl ring of this compound can also participate in substitution reactions. However, its reactivity is governed by the electronic properties of the substituents already present on the ring.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. nottingham.ac.uk The tolyl ring in this compound has two directing groups: the methyl group (-CH₃) and the cyclohexanecarboxylate group linked via an oxygen atom (-OC(O)C₆H₁₁). The methyl group is an activating, ortho, para-directing group due to inductive effects and hyperconjugation. nottingham.ac.uk The ester-linked oxygen atom also acts as an activating, ortho, para-director because its lone pairs can be donated into the ring through resonance, stabilizing the cationic intermediate (arenium ion). nottingham.ac.uk The combined effect of these two ortho, para-directing groups strongly favors electrophilic attack at the positions ortho and para to them, specifically positions 4 and 6 on the tolyl ring.

Conversely, nucleophilic aromatic substitution (SNAr) is highly unlikely to occur on the tolyl moiety of this compound. SNAr reactions require the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. The o-tolyl ring in this molecule is substituted with an electron-donating methyl group and an oxygen atom which also donates electron density to the ring, making it nucleophilic rather than electrophilic. Therefore, it is not susceptible to attack by nucleophiles under standard SNAr conditions.

Regioselectivity and Electronic Effects in Tolyl Ring Functionalization

The functionalization of the tolyl ring in this compound is significantly influenced by the electronic properties of the substituents already present on the benzene (B151609) ring: the methyl group (-CH3) and the cyclohexanecarboxylate group (-O-CO-C6H11). These groups direct incoming electrophiles to specific positions on the ring, a phenomenon known as regioselectivity.

The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. libretexts.org It donates electron density to the aromatic ring through two main mechanisms: the inductive effect and hyperconjugation. quora.comlibretexts.org The inductive effect involves the pushing of electrons through the sigma bond to the ring, while hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the ring. quora.com This increased electron density is most pronounced at the ortho and para positions relative to the methyl group. quora.comlibretexts.org

Conversely, the cyclohexanecarboxylate group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group. However, the oxygen atom directly attached to the ring can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. When considering the combined effects of the methyl and ester groups in this compound, the directing influences of both groups must be taken into account. The methyl group strongly activates the positions ortho and para to it. The ester group's oxygen also directs ortho and para. Therefore, the positions most activated for electrophilic substitution would be those that are ortho and/or para to both groups, if sterically accessible.

In electrophilic aromatic substitution reactions of toluene (methylbenzene), the incoming electrophile predominantly attacks the ortho and para positions. quora.com For instance, the nitration of toluene yields a mixture of ortho-nitrotoluene, para-nitrotoluene, and a smaller amount of meta-nitrotoluene. libretexts.org The stability of the carbocation intermediates (arenium ions) formed during the reaction explains this preference. The positive charge in the ortho and para intermediates can be delocalized onto the carbon atom bearing the methyl group, resulting in a more stable tertiary carbocation. libretexts.org

A comparative study of electrophilic substitution at the meta and ortho positions in toluene has further elucidated the directing effects of the methyl group. irjet.net The methyl group activates the benzene ring by increasing the electron cloud density, with a more pronounced effect at the ortho and para positions compared to the meta position. irjet.net In general, activating groups stabilize the cationic intermediate formed during substitution by donating electrons, thus increasing the reaction rate. irjet.net

The relative reactivity of different substituted benzenes also provides insight. For example, phenol is more reactive towards electrophilic substitution than toluene because the hydroxyl group in phenol increases electron density in the ring through a strong resonance effect, which is more significant than the hyperconjugation and inductive effects of the methyl group in toluene. stackexchange.com

Reactions Involving the Cyclohexyl Ring: Conformational Dynamics and Stereochemical Control

The reactivity of the cyclohexyl ring in this compound is intrinsically linked to its conformational dynamics and the principles of stereochemical control. The cyclohexane (B81311) ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. uou.ac.in In this conformation, substituents can occupy either axial or equatorial positions. uou.ac.in

The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature. uou.ac.in This dynamic equilibrium can significantly influence the course and outcome of reactions. For a substituted cyclohexane, the bulkier the substituent, the more it will prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. numberanalytics.com These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. numberanalytics.com

In the case of this compound, the ester group is a key substituent on the cyclohexane ring. The conformational equilibrium constant for the carbethoxyl group in ethyl cyclohexanecarboxylate has been determined, indicating a preference for the equatorial position. acs.org The energy difference between the equatorial and axial conformers for a carbethoxyl group is approximately 1.1 ± 0.1 kcal/mol. acs.org This preference for the equatorial position is a critical factor in predicting the stereochemical outcome of reactions on the cyclohexyl ring.

Stereochemical control in reactions of cyclohexane derivatives is a well-established field. The stereochemistry of the starting material often dictates the stereochemistry of the product. spcmc.ac.in For example, the nature of the product in rearrangements of substituted cyclohexanes can depend on whether the substituents are axial or equatorial. spcmc.ac.in

The stereoselectivity of reactions can be influenced by various factors, including the choice of reagents and reaction conditions. For instance, in the synthesis of trans-4-amino-cyclohexanecarboxylic acid esters, a Hoffmann rearrangement can be employed to yield the ester in an essentially trans form. google.com

Alpha-Functionalization of Cyclohexanecarboxylate Esters

Alpha-functionalization refers to the introduction of a functional group at the carbon atom adjacent to the ester's carbonyl group (the α-carbon). This is a powerful strategy for the synthesis of more complex molecules. The generation of an enolate at the α-position is a common first step in these reactions.

Recent advances have demonstrated photocatalyzed approaches for the α-alkylation of esters. nih.gov In one method, cesium enolates of esters are generated in situ and then undergo a photocatalyzed oxidation to produce an α-radical, which can then add to activated alkenes. nih.gov This represents the first example of accessing the α-carbon radical of esters in photoredox catalyzed transformations. nih.gov

The development of enantioselective organocatalytic methods has also been a significant area of research for the α-functionalization of aldehydes and ketones, with principles that can be extended to esters. caltech.edu These methods often involve the formation of chiral enamines or enolates as key intermediates.

Furthermore, copper-photocatalyzed α-functionalization of alcohols with glycine (B1666218) ester derivatives has been reported, showcasing the versatility of photoredox catalysis in forming C-C bonds at the α-position. beilstein-journals.org While this example involves glycine esters, the underlying principles of generating and reacting α-radicals or enolates are broadly applicable to other ester systems, including cyclohexanecarboxylates.

Conversion to Thioesters via C-O Bond Cleavage

The conversion of esters, such as this compound, into thioesters is a significant transformation in organic synthesis. Thioesters are valuable intermediates in various chemical and biological processes. wikipedia.orgresearchgate.net This conversion typically involves the cleavage of the C-O bond of the ester and the formation of a new C-S bond.

Several methods have been developed for the synthesis of thioesters from esters. One common approach involves the reaction of an ester with a thiol in the presence of a base. tutorchase.com The base deprotonates the thiol to form a more nucleophilic thiolate ion, which then attacks the carbonyl carbon of the ester. tutorchase.com This nucleophilic acyl substitution reaction results in the formation of a thioester and the displacement of an alkoxide leaving group. tutorchase.com

More recently, mild and efficient methods for this transformation have been reported. A transition-metal-free system for the conversion of esters to thioesters has been developed, which proceeds via selective C-O bond cleavage and weak C-S bond formation. rsc.orgrsc.orgresearchwithrutgers.com This method exhibits broad substrate scope and excellent functional group tolerance. rsc.orgresearchgate.net Computational studies have provided insight into the mechanism of this C-O bond cleavage, which contrasts with the traditional nucleophilic addition to carboxylic acid derivatives. rsc.orgrsc.org

Another protocol utilizes a Grignard reagent, such as iPrMgCl, and an odorless thiol like 1-dodecanethiol (B93513) under mild conditions. acs.org In this process, an in situ generated magnesium thiolate selectively reacts with the carbonyl group of the ester to afford the thioester in high yield. acs.org This method is also tolerant of a wide range of functional groups. acs.org

Advanced Spectroscopic and Structural Elucidation of O Tolyl Cyclohexanecarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. researchgate.net For o-tolyl cyclohexanecarboxylate (B1212342), ¹H and ¹³C NMR spectra provide initial evidence of the molecular framework by identifying the distinct chemical environments of the hydrogen and carbon atoms in the o-tolyl and cyclohexyl moieties. nih.govacs.org The cyclohexanecarboxylate portion typically exhibits signals in the aliphatic region, with the chair conformation being the most stable, a feature that can be inferred from the coupling constants between adjacent protons. The aromatic protons of the o-tolyl group and the methyl protons show characteristic shifts in the downfield region of the ¹H NMR spectrum.

Intermolecular interactions, though generally weak for a non-polar molecule like this ester, can be probed by observing changes in chemical shifts with varying concentration. However, more direct evidence of spatial proximity, both within the molecule (intramolecular) and between molecules (intermolecular), is obtained through Nuclear Overhauser Effect (NOE) experiments. nih.gov

While 1D NMR provides information on chemical shifts and coupling, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle. omicsonline.orgnd.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For o-tolyl cyclohexanecarboxylate, COSY spectra would show cross-peaks connecting adjacent protons on the cyclohexane (B81311) ring, as well as correlations between the aromatic protons on the tolyl group, confirming their connectivity. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), such as the methyl carbon to the methyl protons or the cyclohexane carbons to their respective protons. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. omicsonline.org This is crucial for connecting the separate fragments of the molecule. For instance, a key HMBC correlation would be observed between the protons on the cyclohexane ring (alpha to the carbonyl) and the carbonyl carbon, and between the aromatic protons of the tolyl ring and the ester carbonyl carbon, thus confirming the ester linkage.

These 2D techniques, used in concert, provide a detailed map of the molecule's bonding network and are essential for confirming the structure of this compound and its derivatives. omicsonline.org

Table 1: Representative NMR Data for Aryl Cyclohexanecarboxylate Structures Note: Exact chemical shifts for this compound are not publicly available. This table presents typical, expected values based on analogous structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity / Correlation |

|---|---|---|---|

| ¹H NMR | Aromatic (Tolyl) | 7.0 - 7.3 | Multiplets |

| Cyclohexyl (α-proton) | ~2.5 | Multiplet | |

| Cyclohexyl (other) | 1.2 - 2.0 | Multiplets | |

| Methyl (Tolyl) | ~2.2 | Singlet | |

| ¹³C NMR | Carbonyl (C=O) | ~175 | |

| Aromatic (ipso-O) | ~148 | ||

| Aromatic (ipso-CH₃) | ~130 | ||

| Aromatic (C-H) | 120 - 130 | ||

| Cyclohexyl (α-carbon) | ~43 | ||

| Cyclohexyl (other) | 25 - 30 | ||

| Methyl (Tolyl) | ~16 | ||

| Key HMBC | Cyclohexyl-H to Carbonyl-C | Cross-peak | |

| Key HMBC | Aromatic-H to Carbonyl-C | Cross-peak |

The single bonds in this compound are not static; they undergo rotation, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is a powerful method to study these dynamic processes and quantify the energy barriers separating conformers. researchgate.net

For this molecule, a key rotational barrier is that around the C(aryl)-O(ester) bond. The presence of the ortho-methyl group creates steric hindrance, which can restrict this rotation. nih.gov At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the appearance of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. rsc.org By analyzing the shape of these peaks at different temperatures (lineshape analysis), the rate of exchange can be calculated. Using the Eyring equation, this rate can then be converted into the free energy of activation (ΔG‡) for the rotational process. nih.gov Rotational barriers for similar o-substituted aryl esters and amides have been determined to be in the range of 44-85 kJ/mol. researchgate.netacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the range of 1715-1735 cm⁻¹. libretexts.orgspectroscopyonline.com The exact position is sensitive to the electronic environment; conjugation with an aromatic ring at the alpha-carbon position tends to lower the frequency, but in this case, the carbonyl is attached to a saturated ring. spectroscopyonline.com The presence of the o-tolyl group on the ester oxygen results in a frequency characteristic of aryl esters. spectroscopyonline.com

Other key absorption bands include:

C-O Stretches: Esters exhibit two C-O stretching vibrations. The C-C-O stretch is found around 1310-1250 cm⁻¹, while the O-C-C stretch appears between 1130-1100 cm⁻¹. spectroscopyonline.com

C-H Stretches: Signals for sp³ C-H bonds of the cyclohexane ring appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring are found just above 3000 cm⁻¹.

Aromatic C=C Bends: Absorptions characteristic of the aromatic ring are seen in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is also visible, non-polar bonds like the C-C bonds of the rings often give stronger Raman signals. The symmetric vibrations of the aromatic ring are particularly prominent in the Raman spectrum.

In derivatives of this compound that contain hydrogen-bond donor groups (e.g., a hydroxyl group on either ring), IR spectroscopy can be used to study hydrogen bonding. The formation of an intramolecular or intermolecular hydrogen bond to the carbonyl oxygen would cause a noticeable shift of the C=O stretching frequency to a lower wavenumber and a broadening of the band.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aryl Ester | 1715 - 1735 | Strong (IR) |

| C-H Stretch (Aromatic) | sp² C-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | sp³ C-H | 2850 - 2960 | Medium-Strong |

| C-C-O Stretch | Ester | 1250 - 1310 | Strong (IR) |

| O-C-C Stretch | Ester | 1100 - 1130 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. nd.edu When this compound is subjected to electron ionization (EI), it forms a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. libretexts.org

The fragmentation of esters is well-documented. whitman.edu Key fragmentation pathways for this compound would include:

Acylium Ion Formation: Cleavage of the C(acyl)-O bond is a common pathway, leading to the formation of a resonance-stabilized cyclohexanecarbonyl acylium ion ([C₆H₁₁CO]⁺). This is often a very prominent peak.

Formation of the o-cresol (B1677501) radical cation: Cleavage can also result in the formation of the o-cresol radical cation ([HOC₆H₄CH₃]⁺˙) and the loss of a neutral ketene-like fragment.

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen on the alkyl (acid) portion, related hydrogen rearrangement processes can occur, often leading to complex fragmentation patterns. whitman.edu

Loss of the Cyclohexyl Ring: Fragmentation can involve the loss of the cyclohexyl radical, leading to a fragment corresponding to [M - C₆H₁₁]⁺.

Isotopic labeling studies, while not found specifically for this molecule, are a powerful confirmatory tool. aip.org For example, synthesizing the molecule with an ¹⁸O label in the carbonyl group would allow chemists to track which fragments retain the carbonyl oxygen. If the acylium ion fragment shows an increase in mass of 2 Da, it confirms that the carbonyl oxygen is retained, validating the proposed fragmentation mechanism.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Name / Description | Predicted m/z |

|---|---|---|

| [C₁₄H₁₈O₂]⁺˙ | Molecular Ion | 218 |

| [C₇H₇O]⁺ | o-cresoxy cation | 107 |

| [C₇H₈O]⁺˙ | o-cresol radical cation | 108 |

| [C₇H₁₁O]⁺ | Cyclohexanecarbonyl acylium ion | 111 |

| [C₆H₅CH₃]⁺˙ | Toluene (B28343) radical cation | 92 |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Molecular Geometry and Packing

While NMR provides information about the average structure in solution, X-ray crystallography offers a precise and unambiguous picture of the molecule's conformation in the solid state. hhu.de This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. evotec.com This analysis yields a three-dimensional electron density map from which the exact position of each atom can be determined with high precision.

A crystal structure of this compound would reveal:

Precise Molecular Geometry: Exact bond lengths, bond angles, and torsion (dihedral) angles. This would definitively show the chair conformation of the cyclohexane ring and the relative orientation of the ester group.

Conformation: It would capture the preferred solid-state torsion angles around the C(aryl)-O and O-C(carbonyl) bonds, providing a static image of the conformational state that DNMR studies in solution.

Intermolecular Packing: The data would also illustrate how individual molecules pack together to form the crystal lattice, revealing the nature and geometry of intermolecular forces, such as van der Waals interactions, that stabilize the crystal structure.

Although a specific crystal structure for this compound is not reported in publicly accessible databases, the structures of numerous related substituted cyclohexanecarboxylates and aryl esters have been determined, providing a strong basis for predicting its likely solid-state geometry. acs.orgrsc.orgnih.gov

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment in Chiral Analogs

This compound itself is an achiral molecule. However, if chirality is introduced into the structure, for example by substitution on the cyclohexane ring or by creating atropisomerism (axial chirality due to severely restricted rotation), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential tools for assigning the absolute configuration. nih.gov

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es A chromophore, such as the aromatic ring or the carbonyl group in this molecule, will produce a characteristic CD signal (a positive or negative band) depending on its chiral environment. mdpi.com

Exciton (B1674681) Chirality Method: A particularly powerful application of CD is the exciton chirality method. nih.gov If a chiral molecule contains two or more chromophores that are spatially close, their electronic transitions can couple. This coupling results in a characteristic bisignate (two-signed) CD signal, known as a Cotton effect. The sign of this "exciton couplet" (positive or negative) can be directly correlated to the spatial orientation (helicity) of the interacting chromophores, allowing for an unambiguous assignment of the absolute configuration. ull.es For a chiral derivative of this compound, the interaction between the tolyl chromophore and the carbonyl chromophore could potentially be used for such an analysis.

ORD, which measures the variation of optical rotation with wavelength, provides complementary information and can also be used, often in conjunction with quantum chemical calculations, to determine the absolute stereochemistry of chiral analogs. researchgate.netfrontiersin.org

Theoretical and Computational Investigations of O Tolyl Cyclohexanecarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. q-chem.com It is favored for its balance of computational accuracy and efficiency, making it suitable for calculations on moderately sized molecules like o-tolyl cyclohexanecarboxylate (B1212342). q-chem.com DFT calculations are used to determine the ground-state electronic energy, electron density distribution, and other fundamental properties based on the electron density rather than a complex many-electron wavefunction. q-chem.com

For o-tolyl cyclohexanecarboxylate, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, by calculating the charge distribution, one can identify the most electron-rich and electron-poor sites, which are key to understanding reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and shape of these orbitals are critical in determining the outcome of a chemical reaction. wikipedia.org

For an ester like this compound, the key to its reactivity, particularly in reactions like hydrolysis or transesterification, lies in the nature of its LUMO. The LUMO is predominantly localized on the carbonyl group (C=O) of the ester functional group. This makes the carbonyl carbon atom electrophilic and susceptible to attack by nucleophiles (species with a high-energy HOMO). The energy difference between the nucleophile's HOMO and the ester's LUMO influences the reaction rate; a smaller energy gap generally leads to a faster reaction. udel.edu The ortho-methyl group on the tolyl ring can sterically and electronically influence the energy levels of these frontier orbitals compared to its meta- and para-substituted analogs.

| Feature | Description | Significance for this compound |

| HOMO | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons. In this molecule, it is likely located on the electron-rich aromatic tolyl ring. |

| LUMO | The lowest energy molecular orbital that is empty. | Represents the ability to accept electrons. It is primarily centered on the electrophilic carbonyl carbon of the ester group, making it the site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. This value can be calculated using DFT to predict the molecule's kinetic stability. |

This table provides a conceptual overview of Frontier Molecular Orbitals as they apply to the target compound.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). ariel.ac.il The structure and energy of this transition state determine the activation energy of the reaction, which in turn governs the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. researchgate.net

For example, in the hydrolysis of the ester, the reaction proceeds through a tetrahedral intermediate formed by the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. DFT calculations can model this entire pathway, identifying the precise structure of the transition state leading to this intermediate. princeton.edu By comparing the energy of the transition state to the energy of the reactants, the activation barrier can be calculated, providing a quantitative prediction of how fast the reaction will occur under specific conditions. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that mimics physiological or solution-phase conditions. nih.govplos.org

For this compound, which has a flexible cyclohexane (B81311) ring and rotational freedom around the ester linkage, there are numerous possible three-dimensional arrangements, or conformations. MD simulations can explore this vast conformational space to identify the most stable (lowest energy) conformations and the pathways for interconversion between them. nih.gov Furthermore, simulations can be performed in various solvents to understand how the solvent environment affects the molecule's preferred shape and dynamics, which can have a significant impact on its reactivity and properties. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Solvent Effects and Catalysis

For very large systems, such as an enzyme catalyzing a reaction or a molecule in a large solvent box, performing full QM calculations is computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that solves this problem by dividing the system into two regions. henriquefernandes.pt The chemically active part, where bond breaking or formation occurs, is treated with accurate but computationally expensive QM methods. henriquefernandes.ptunipi.it The surrounding environment (e.g., the rest of the protein, solvent molecules) is treated with less expensive MM force fields. henriquefernandes.pt

In studying the enzymatic hydrolysis of this compound, a QM/MM approach would be ideal. The ester group itself, along with the key amino acid residues in the enzyme's active site that participate directly in the reaction, would constitute the QM region. nih.gov The remainder of the large enzyme and the surrounding water molecules would be treated as the MM region. chemrxiv.org This method allows for an accurate description of the electronic changes during the catalytic process while still accounting for the structural and electrostatic influence of the entire protein environment. nih.govnih.gov

Conceptual DFT and Topological Descriptors for Chemical Reactivity

Topological descriptors are numerical values derived from the molecular structure (graph) that characterize the molecule's size, shape, and branching. researchgate.net These descriptors are often used in Quantitative Structure-Property Relationship (QSPR) models to correlate a molecule's structure with its physical or chemical properties. google.com

| Descriptor Type | Descriptor Name | Computed Value for this compound | Significance |

| Topological | Topological Polar Surface Area | 26.3 Ų | Relates to hydrogen bonding potential and membrane permeability. nih.gov |

| Topological | Complexity | 231 | A measure of the intricacy of the molecular structure. nih.gov |

| Physicochemical | XLogP3 | 3.7 | Predicts the molecule's hydrophobicity (partition coefficient between octanol (B41247) and water). nih.gov |

| Structural | Heavy Atom Count | 16 | The number of non-hydrogen atoms in the molecule. nih.gov |

| Structural | Rotatable Bond Count | 2 | Indicates the molecule's conformational flexibility. nih.gov |

Data sourced from the PubChem database. nih.gov

Advanced Applications and Role As a Synthon in Complex Organic Synthesis

o-Tolyl Cyclohexanecarboxylate (B1212342) as a Precursor in Polymer Chemistry and Advanced Materials Research

The unique structural characteristics of o-tolyl cyclohexanecarboxylate, which combine a flexible, alicyclic cyclohexane (B81311) ring with a sterically hindered aromatic o-tolyl group, make it a compound of interest in materials science. While direct applications as a monomer in polymerization are not extensively documented in mainstream research, its derivatives and related structures are explored for creating advanced materials. For instance, the precursor 1-(o-tolyl)cyclohexan-1-ol (B3386072) is noted for its potential use in developing new polymers and liquid crystals. ontosight.ai This suggests that the specific combination of the o-tolyl and cyclohexyl moieties is valuable for designing materials with tailored properties.

In the field of liquid crystals, the geometry of constituent molecules is paramount. Research into ester liquid crystal components demonstrates that the inclusion of cyclohexyl groups can significantly decrease viscosity compared to purely aromatic benzoate (B1203000) analogues. Concurrently, the presence of ortho-substituents on a phenyl ring, such as the methyl group in the o-tolyl moiety, substantially impacts properties like dielectric anisotropy and the nematic range. The ortho-methyl group introduces steric hindrance that can influence the stability and reactivity of the ester. This steric effect can be leveraged to fine-tune the physical properties of materials, making compounds like this compound valuable models for research in this area.

The compound serves as a building block in the synthesis of more complex molecules for materials science applications. bldpharm.combldpharm.com Its potential lies in its ability to be modified, allowing researchers to systematically study how structural changes affect material properties. The ester linkage can be hydrolyzed, and both the aromatic and cycloalkane rings can undergo further functionalization, paving the way for novel derivatives with specific thermal, optical, or electronic characteristics.

Utilization in Ligand Design and Organometallic Chemistry

In organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The o-tolyl group is a common substituent in ligands, where its electronic and steric properties are exploited to modulate the behavior of the metallic center. The ortho-methyl group provides significant steric bulk near the coordination site, which can influence the coordination number of the metal, favor specific geometric isomers, and impact the equilibrium of processes like oxidative addition and reductive elimination.

While this compound itself is not typically used directly as a ligand, its components—the o-tolyl group and the carboxylate function—are fundamental in ligand synthesis. For example, o-cresol (B1677501) (2-methylphenol) is a precursor for various ligands, and cyclohexanecarboxylic acid can be used to introduce a bulky, flexible aliphatic group. Computational modeling using Density Functional Theory (DFT) indicates that o-tolyl derivatives have higher LUMO (Lowest Unoccupied Molecular Orbital) energies compared to their para-isomers, which reduces their electrophilicity. This electronic tuning is a key principle in designing ligands for catalysis.

Research has explored the synthesis of organometallic complexes containing the o-tolyl moiety, such as Ni(II) complexes, which are studied for their catalytic activity. The synthesis of these complexes often starts from precursors containing the o-tolyl group, highlighting the importance of this structural unit in the field.

Role in the Synthesis of Advanced Intermediates for Academic Research

This compound is primarily classified as a research compound and a building block for organic synthesis. Its value as a synthon stems from the distinct reactivity of its constituent parts, allowing for a range of chemical transformations.

The ester functional group is a versatile handle for modification. It can undergo hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and o-cresol, which can then be used in subsequent synthetic steps. Kinetic studies on analogous esters show that the ortho-methyl group provides steric hindrance that slows the rate of nucleophilic attack on the ester carbonyl, a factor that can be exploited for selective reactions.

The compound serves as a starting point for more complex structures. For example, related structures like methyl 4-oxo-1-(o-tolyl)cyclohexanecarboxylate are available as building blocks, indicating a research interest in this class of substituted cyclohexanes for creating diverse molecular architectures. bldpharm.combldpharm.com The synthesis of such advanced intermediates relies on the foundational chemistry of simpler precursors like this compound. Researchers can perform reactions on the cyclohexane ring or the aromatic tolyl group to introduce new functional groups, leading to a library of derivatives for screening in various research applications, from medicinal chemistry to materials science.

Table 1: Synthesis Methodologies for this compound and Related Esters

| Method | Reagents & Conditions | Typical Yield | Notes |

| Acylation via Acid Chloride | 1. Cyclohexanecarbonyl chloride (from acid + SOCl₂). 2. o-Cresol, pyridine (B92270) or Et₃N, in DCM or THF. | 80–90% | A common, high-yielding laboratory method. |

| Grignard Reagent-Mediated Synthesis | 1. o-Tolylmagnesium bromide + cyclohexanone. 2. Esterification of the resulting alcohol. | 60–70% | A multi-step route that builds the molecule from smaller fragments. |

| Direct Esterification | Cyclohexanecarboxylic acid + o-cresol with a strong acid catalyst (e.g., H₂SO₄) and removal of water. | Variable | An equilibrium-driven process; yield depends on reaction conditions. |

Green Chemistry Applications and Sustainable Synthesis Methodologies

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to minimize environmental impact. The traditional synthesis of esters, such as the acylation via acid chloride method, often uses hazardous reagents like thionyl chloride and chlorinated solvents, generating stoichiometric byproducts that require disposal. In response, research focuses on developing more sustainable alternatives.

Current research trends for ester synthesis are exploring greener approaches to reduce environmental impact. vulcanchem.com These include:

Catalytic Methods: The use of catalytic amounts of a less hazardous acid or base is preferable to stoichiometric reagents.

Alternative Solvents: Replacing chlorinated solvents like dichloromethane (B109758) with safer alternatives such as 2-methyl-THF or, where possible, running reactions in solvent-free conditions.

Enzyme-Catalyzed Synthesis: Biocatalysis using enzymes like lipases can offer high selectivity under mild conditions (ambient temperature and pressure) in aqueous or benign solvent systems, generating minimal waste.

Photoredox Catalysis: For related transformations, photoredox catalysis has emerged as a powerful tool. Recent advances have shown that decarboxylative coupling of carboxylic acids can be achieved under visible light, avoiding the use of harsh acids and high temperatures.

By applying these green chemistry principles, the synthesis of this compound can be redesigned to be more energy-efficient, produce less waste, and utilize safer materials, aligning with the goals of sustainable chemical manufacturing.

Environmental Fate and Degradation Mechanisms: an Academic Perspective

Photodegradation Pathways: Mechanistic Intermediates and Reaction Kinetics

While specific studies on the photodegradation of o-tolyl cyclohexanecarboxylate (B1212342) are not extensively available, the degradation mechanisms can be inferred from related aromatic and cyclohexane (B81311) compounds. The presence of a chromophoric aromatic ring suggests that photodegradation is a relevant environmental fate process.

The photodegradation of aromatic compounds in the gas phase can be enhanced by the presence of ozone and a TiO2 catalyst under UV light. For instance, studies on toluene (B28343), which contains a tolyl group similar to that in o-tolyl cyclohexanecarboxylate, have shown significant conversion under these conditions. nih.gov The addition of ozone increases the formation of reactive radicals, which are key to the degradation process. nih.gov Similarly, cyclohexane, the other main structural component, also undergoes photodegradation, with increased conversion in the presence of ozone. nih.gov

The primary photodegradation pathway for esters in the environment is often initiated by the absorption of UV radiation, leading to the homolytic cleavage of the ester bond. For this compound, this would likely result in the formation of a cyclohexanecarboxy radical and an o-tolyloxy radical. These highly reactive intermediates would then undergo further reactions with other molecules in the environment, such as oxygen, leading to a cascade of secondary products.

Another potential pathway involves the abstraction of a hydrogen atom from the cyclohexane ring or the methyl group on the tolyl moiety by photochemically generated hydroxyl radicals. This would also lead to the formation of radical species that can be further oxidized.

The kinetics of photodegradation are influenced by factors such as the intensity of UV radiation, the presence of photosensitizers in the environment (e.g., humic substances in water), and the concentration of oxidizing species like ozone.

Table 1: Inferred Photodegradation Intermediates of this compound

| Intermediate | Formation Pathway | Potential Subsequent Products |

| Cyclohexanecarboxy radical | Homolytic cleavage of the ester bond | Cyclohexane, Carbon Dioxide |

| o-Tolyloxy radical | Homolytic cleavage of the ester bond | o-Cresol (B1677501), further oxidation products |

| Cyclohexyl radical | Hydrogen abstraction from the cyclohexane ring | Cyclohexanol, Cyclohexanone |

| o-Methylbenzyl radical | Hydrogen abstraction from the methyl group | o-Tolualdehyde, o-Toluic acid |

Biodegradation Studies: Enzymatic Hydrolysis and Microbial Transformation Mechanisms

The biodegradation of this compound is expected to be initiated by enzymatic hydrolysis of the ester bond, a common pathway for the microbial degradation of ester-containing compounds. vulcanchem.com This reaction would yield cyclohexanecarboxylic acid and o-cresol. vulcanchem.com

Microorganisms possessing esterase enzymes can catalyze this initial cleavage. Following hydrolysis, the resulting products are likely to be further metabolized through separate degradation pathways.

Cyclohexanecarboxylic Acid Degradation: Cyclohexanecarboxylic acid is a known intermediate in the microbial degradation of various cyclic hydrocarbons. Its biodegradation can proceed under both aerobic and anaerobic conditions. Aerobic degradation typically involves the activation of the ring by coenzyme A (CoA) ligation, followed by β-oxidation of the ring, leading to its cleavage. Some microorganisms have been shown to degrade naphthenic acids, which include cyclohexanecarboxylic acid derivatives. chemsrc.com

o-Cresol Degradation: o-Cresol is a phenolic compound that can be degraded by a wide variety of microorganisms. The aerobic degradation pathways usually involve hydroxylation of the aromatic ring, followed by ring cleavage by dioxygenase enzymes. Anaerobic degradation pathways are also known and typically involve carboxylation or other initial activation steps before ring reduction and cleavage.

Table 2: Key Enzymes and Microbial Genera in the Inferred Biodegradation of this compound

| Degradation Step | Enzyme Class | Potential Microbial Genera | Substrate | Product(s) |

| Initial Hydrolysis | Esterase | Pseudomonas, Bacillus, Rhodococcus | This compound | Cyclohexanecarboxylic acid, o-Cresol |

| Aromatic Ring Cleavage | Dioxygenase | Pseudomonas, Burkholderia | o-Cresol | Catechol, further intermediates |

| Cycloalkane Ring Cleavage | Acyl-CoA Synthetase, Dehydrogenase | Acinetobacter, Rhodococcus | Cyclohexanecarboxylic acid | Acyclic dicarboxylic acids |

Hydrolytic Stability in Aqueous Environments: pH and Temperature Dependence of Degradation Rates

The chemical stability of this compound in aqueous environments is primarily determined by its susceptibility to hydrolysis. Like most esters, it can be hydrolyzed to its constituent carboxylic acid and alcohol (in this case, a phenol) under both acidic and basic conditions. vulcanchem.com

The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7) and is catalyzed by both acid (H+) and base (OH-).

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a second-order reaction, and the rate is directly proportional to the concentration of both the ester and the hydroxide ions. The ortho-methyl group on the tolyl ring may exert some steric hindrance, potentially slowing the rate of nucleophilic attack compared to unsubstituted phenyl esters.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is generally reversible.

Temperature has a significant effect on the rate of hydrolysis, with higher temperatures leading to faster degradation, as described by the Arrhenius equation. An estimated hydrolysis half-life for this compound at pH 7 and 25°C is approximately 120 hours, based on data from analogous esters.

Table 3: Estimated Influence of pH and Temperature on the Hydrolysis of this compound

| Condition | Relative Rate of Hydrolysis | Primary Mechanism |

| pH 3, 25°C | Slow | Acid-catalyzed |

| pH 7, 25°C | Very Slow | Neutral hydrolysis |

| pH 11, 25°C | Fast | Base-catalyzed |

| pH 7, 50°C | Moderate | Neutral hydrolysis (accelerated) |

Isotope Fractionation for Elucidating Degradation Pathways

Stable isotope analysis is a powerful tool for elucidating the degradation pathways of organic compounds in the environment. This technique relies on the principle that during a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those containing heavier isotopes (e.g., ¹³C). This results in a change in the isotopic ratio of the remaining, undegraded compound, a phenomenon known as isotope fractionation.

For this compound, significant carbon isotope fractionation would be expected during biodegradation, particularly in the initial enzymatic steps that involve the cleavage of a C-C or C-O bond. For instance, if the initial step is the enzymatic hydrolysis of the ester bond, the remaining ester pool would become enriched in ¹³C. The magnitude of this enrichment (expressed as an enrichment factor, ε) can provide insights into the rate-limiting step of the degradation process.

Studies on other organic pollutants have shown that the extent of isotope fractionation can differ between aerobic and anaerobic degradation pathways and can also be influenced by the specific enzymes involved. For example, significant carbon isotope fractionation has been observed during the biodegradation of trichloroethylene, while the fractionation for toluene under aerobic conditions is often minimal. weebly.com

In the context of this compound, analyzing the carbon isotope ratios of the parent compound and its primary degradation products (cyclohexanecarboxylic acid and o-cresol) in environmental samples or laboratory microcosms could help to:

Confirm the occurrence of in-situ biodegradation.

Distinguish between different degradation mechanisms (e.g., aerobic vs. anaerobic).

Estimate the extent of degradation that has occurred.

The application of this technique requires precise analytical measurements and a good understanding of the isotope effects associated with the potential degradation reactions.

Future Research Directions and Emerging Trends in O Tolyl Cyclohexanecarboxylate Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of o-tolyl cyclohexanecarboxylate (B1212342) is evolving beyond traditional methods towards greener and more precise chemical pathways. The principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and using safer chemicals, are becoming central to the development of new synthetic routes. researchgate.netijnc.irmdpi.com

Key areas of development include:

Catalysis-Driven Transformations: The use of advanced catalysts, including biocatalysts like enzymes, is a significant trend. researchgate.netmdpi.com Enzymatic catalysis can offer high selectivity under mild conditions, often in aqueous media, thus reducing the need for harsh solvents and high temperatures. mdpi.com Photoredox catalysis, which uses visible light to drive reactions, also presents a sustainable pathway for coupling reactions, such as the decarboxylative coupling of cyclohexanecarboxylic acids with cresol (B1669610) derivatives.

Renewable Feedstocks and Safer Solvents: A major goal is to move away from petroleum-based starting materials towards renewable resources. ijnc.ir The use of biomass-derived compounds can significantly lower the carbon footprint of the synthesis process. researchgate.net Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or glycerol (B35011) is a key aspect of sustainable synthesis. mdpi.com

Process Intensification: Technologies like continuous-flow chemistry and microwave-assisted synthesis are being explored to enhance reaction efficiency, improve yields, and reduce energy consumption. ijnc.irijrpr.com Flow chemistry, in particular, allows for better control over reaction parameters, leading to purer products and less waste. ijnc.ir

A comparison of synthetic methodologies highlights the shift towards more sustainable practices:

| Synthesis Method | Catalyst / Reagents | Conditions | Yield | Sustainability Aspects |

| Classical Esterification | Thionyl chloride, o-cresol (B1677501) | Anhydrous conditions | ~60-75% | Generates hazardous byproducts. |

| Grignard-Based Synthesis | o-Tolyl MgBr, Pd/C or H₂SO₄ | -10 to 25°C | 60–70% | Multi-step process, sensitive to moisture. |

| Emerging Photoredox Catalysis | Photoredox systems | Visible light | Variable | Uses light as an energy source, can be highly selective. |

Table 1: Comparison of Synthetic Routes for o-Tolyl Cyclohexanecarboxylate and Related Esters.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The unique structure of this compound, characterized by the sterically hindering ortho-methyl group on the phenyl ring, dictates its reactivity. This structural feature can be exploited to develop novel chemical transformations and create a diverse range of derivatives.

Future research in this area will likely focus on:

Targeted Functionalization: The ester, cyclohexyl, and tolyl moieties of the molecule offer distinct sites for chemical modification. Research will aim to selectively functionalize these positions. For instance, controlled hydrolysis of the ester bond can regenerate cyclohexanecarboxylic acid and o-cresol, which can then be used in other synthetic pathways.

Harnessing Steric and Electronic Effects: The ortho-tolyl group influences the electronic environment and sterically hinders the ester carbonyl group, slowing down processes like nucleophilic attack during hydrolysis. Understanding and leveraging these effects can lead to the design of reactions that are specific to this or similarly substituted molecules.

Advanced Derivatization: Beyond simple hydrolysis, derivatization strategies could involve C-H activation on the cyclohexyl or aromatic rings, or radical-mediated reactions to introduce new functional groups. acs.org The development of methods for the amination or cyclization of related structures points towards potential pathways for creating complex nitrogen-containing derivatives. acs.org Such derivatizations could yield compounds with novel applications in pharmaceuticals or materials.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry is a powerful tool for accelerating research and reducing the experimental costs associated with catalyst and materials discovery. schrodinger.comtudelft.nl For this compound, computational modeling offers significant opportunities to predict its behavior and design efficient chemical processes.

Key applications of computational modeling include:

Predicting Reactivity and Properties: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the electronic structure of this compound. cam.ac.uk Calculations of properties like partial charges on the carbonyl carbon and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels can help predict the molecule's reactivity towards nucleophiles and electrophiles. For example, DFT calculations suggest that o-tolyl derivatives have higher LUMO energies compared to their para-isomers, indicating reduced electrophilicity.

Rational Catalyst Design: Computational models can simulate the interaction between the substrate, reactants, and potential catalysts. schrodinger.com This allows for the in silico screening of numerous catalyst candidates to identify those with the highest predicted activity and selectivity, thereby guiding experimental efforts. cam.ac.uknih.gov This is particularly relevant for developing catalysts for the selective synthesis or derivatization of the molecule.

Mechanism Elucidation: By modeling reaction pathways and calculating the energy of intermediates and transition states, researchers can gain a deep understanding of reaction mechanisms. schrodinger.com This knowledge is crucial for optimizing reaction conditions to improve yield and minimize the formation of byproducts.

| Computational Method | Application | Predicted Parameter | Reference |

| Density Functional Theory (DFT) | Reactivity Analysis | Partial Charges, LUMO Energy | |

| DFT | Catalyst Interaction | Adsorption Energies, Activation Barriers | cam.ac.uk |

| Quantum Mechanics (QM) | Electronic Structure | Wavefunctions, Electron Correlation | cam.ac.uk |

Table 2: Applications of Computational Modeling in the Study of this compound and Related Systems.

Integration of this compound in Supramolecular Chemistry and Materials Science

The fields of supramolecular chemistry and materials science focus on the design of complex, functional systems from molecular components. hs-merseburg.dersc.org The distinct structural features of this compound make it an interesting candidate for exploration in these areas.

Future trends may include:

Host-Guest Chemistry: Supramolecular chemistry often involves the formation of complexes between a "host" molecule with a cavity and a "guest" molecule that fits inside. fiveable.memdpi.com Given its size and hydrophobicity, this compound could potentially act as a guest molecule encapsulated by macrocyclic hosts like cyclodextrins or calixarenes. fiveable.menih.gov Such host-guest complexes could be used to enhance solubility, protect the molecule from degradation, or develop stimuli-responsive systems for controlled release applications. thno.orgrsc.org

Polymer and Material Additives: In materials science, small molecules are often incorporated into polymers to modify their properties. Due to its bulky and non-polar nature, this compound could be investigated as a plasticizer to increase the flexibility of rigid polymers or as a compatibilizer in polymer blends. Its aromatic and cyclohexyl groups could impart specific thermal or mechanical properties to materials.

Building Blocks for Functional Materials: While research on related molecules like 1-(o-tolyl)cyclohexan-1-ol (B3386072) has touched upon materials science applications, the direct use of this compound as a monomer or building block for new polymers or liquid crystals remains an open area of investigation. scholaris.ca Its ester functionality could potentially be integrated into polyester (B1180765) chains, creating materials with unique side-group architectures that influence the bulk properties of the polymer. sigmaaldrich.com

Q & A

Q. What are the recommended synthetic routes for o-tolyl cyclohexanecarboxylate, and how can experimental reproducibility be ensured?

- Methodological Answer : A two-step synthesis is common: (1) Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride, followed by (2) esterification with o-cresol (o-methylphenol) under anhydrous conditions. For reproducibility, document reaction parameters (e.g., molar ratios, solvent purity, temperature gradients) and use standardized characterization (e.g., NMR, IR, GC-MS). Ensure purity via column chromatography and validate with melting point analysis. Always reference analogous protocols for cyclohexanecarboxylate esters, such as those for decyl cyclohexanecarboxylate .

- Key Data :

- Example reaction yield for analogous esters: ~60-75% under optimized conditions .

- Critical purity thresholds: >95% for kinetic/mechanistic studies .

Q. How should researchers characterize o-tolyl cyclohexanecarboxylate to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with databases (e.g., predicted shifts for o-tolyl esters: aromatic protons at δ 6.8–7.2 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720–1740 cm⁻¹ .

- Chromatographic Methods :

- GC-MS : Use split/splitless injection with a non-polar column (e.g., DB-5) to assess volatility and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C/H/O ratios (±0.3% tolerance) .

Q. What safety protocols are critical when handling o-tolyl cyclohexanecarboxylate in the laboratory?

- Methodological Answer :

- Ventilation : Conduct all work in a fume hood to mitigate inhalation risks (cyclohexane derivatives are volatile) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid latex due to permeability .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .

- Pre-Approval : Document risk assessments and obtain PI approval before scaling reactions (>10 mmol) .

Advanced Research Questions

Q. How does the electronic environment of the o-tolyl group influence the stability and reactivity of o-tolyl cyclohexanecarboxylate in acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Perform hydrolysis under controlled pH (e.g., 0.1 M HCl/NaOH) and monitor via HPLC. The ortho-methyl group introduces steric hindrance, slowing nucleophilic attack on the ester carbonyl. Compare with m- and p-tolyl analogs to isolate electronic vs. steric effects .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate partial charges on the carbonyl carbon and LUMO energy levels. o-Tolyl derivatives exhibit higher LUMO energies than p-tolyl, reducing electrophilicity .

- Key Data :

- Hydrolysis half-life (pH 7, 25°C): ~120 hours (estimated from analogous esters) .

Q. What analytical strategies resolve contradictions in byproduct identification during o-tolyl cyclohexanecarboxylate synthesis?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- GC-MS vs. Preparative GC : Isolate high-boiling byproducts (e.g., dimeric esters, cyclohexanol) via fractional distillation and validate with ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to ambiguous peaks (e.g., [M+H]⁺ for o-tolyl dimer: m/z 386.1984) .

- Reaction Quenching Studies : Introduce radical scavengers (e.g., TEMPO) to test for free-radical pathways in unintended side reactions .

Q. How can researchers design experiments to probe the catalytic applications of o-tolyl cyclohexanecarboxylate in ester exchange reactions?

- Methodological Answer :

- Catalytic Screening : Test Lewis acids (e.g., AlCl₃, Ti(OiPr)₄) under varying temperatures (25–80°C) and solvent polarities (toluene vs. DCM). Monitor conversion via in-situ IR or ¹H NMR kinetics .

- Isotopic Labeling : Use ¹⁸O-labeled alcohols to track acyl transfer efficiency. Quantify isotopic enrichment via GC-MS .

- Key Data :

- Turnover frequency (TOF) for AlCl₃-catalyzed transesterification: ~0.8 h⁻¹ (estimated from methyl cyclohexanecarboxylate systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.